1-(3-Pyridazinyl)-4-piperidinamine hydrochloride
Overview
Description
1-(3-Pyridazinyl)-4-piperidinamine hydrochloride is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a pyridazine ring attached to a piperidine ring, and it is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Pyridazinyl)-4-piperidinamine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 3-pyridazinylamine with 4-piperidinone under acidic conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques are often employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Pyridazinyl)-4-piperidinamine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The compound can be oxidized to form various oxidized derivatives, such as pyridazine-3-carboxylic acid.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of alkylated or acylated derivatives.
Scientific Research Applications
1-(3-Pyridazinyl)-4-piperidinamine hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the development of new pharmaceuticals, agrochemicals, and other chemical products. Its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cardiovascular disorders and neurological conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-Pyridazinyl)-4-piperidinamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, enzymes, or ion channels, leading to its biological effects. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(3-Pyridazinyl)-4-piperidinamine hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Pyridazine derivatives: These compounds share the pyridazine ring structure but may have different substituents or functional groups.
Piperidine derivatives: Other piperidine derivatives may have different heterocyclic rings or substituents attached to the piperidine ring.
Heterocyclic amines: Compounds containing other heterocyclic rings, such as pyridine, pyrimidine, or quinoline, may have similar biological activities but different chemical properties.
Properties
IUPAC Name |
1-pyridazin-3-ylpiperidin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.ClH/c10-8-3-6-13(7-4-8)9-2-1-5-11-12-9;/h1-2,5,8H,3-4,6-7,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJCLDVUPPYRPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NN=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2055405-78-0 | |
Record name | 4-Piperidinamine, 1-(3-pyridazinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2055405-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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